

Isotopic Purity of Acalabrutinib-d3: A Technical Guide

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Compound of Interest

Compound Name: Acalabrutinib-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of **Acalabrutinib-d3**, the deuterated analog of Acalabrutinib. **Acalabrutinib-d3** is a critical tool for researchers, often employed as an internal standard in pharmacokinetic and metabolic studies due to its mass shift from the parent compound. This document outlines the typical isotopic purity, the methodologies for its determination, and the biochemical context of Acalabrutinib's mechanism of action.

Quantitative Data Summary

The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of molecules containing the desired number of deuterium atoms. While the exact isotopic purity can vary between manufacturing batches, research-grade deuterated compounds are synthesized to achieve high levels of deuterium incorporation. For **Acalabrutinib-d3**, which has three deuterium atoms, the expected isotopic purity is typically greater than 98 atom % D.

Parameter	Typical Specification	Method of Determination	Chemical Formula	Molecular Weight
Chemical Purity	≥98%	High-Performance Liquid Chromatography (HPLC)	$C_{26}H_{20}D_3N_7O_2$ [1] [2]	468.53 g/mol [1]
Isotopic Purity	≥98 atom % D	High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy [3] [4] [5]		

Experimental Protocols

The determination of isotopic purity for deuterated compounds like **Acalabrutinib-d3** is primarily accomplished using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] These techniques provide quantitative data on the distribution of isotopic species (isotopologues).

Protocol 1: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic enrichment of deuterium in **Acalabrutinib-d3** by measuring the relative abundance of molecular ions corresponding to the deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) forms.

Methodology:

- **Sample Preparation:** A stock solution of **Acalabrutinib-d3** is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This stock is

then further diluted to a working concentration appropriate for the mass spectrometer being used (typically in the ng/mL to low µg/mL range).

- Instrumentation and Conditions:
 - Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to resolve the isotopic peaks.[6][7]
 - Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used to generate the protonated molecular ion, $[M+H]^+$.
 - Chromatography: While direct infusion can be used, coupling the mass spectrometer with a Liquid Chromatography (LC) system (LC-MS) is preferred to separate the analyte from any potential impurities.[8][9]
 - Mass Analysis: The instrument is calibrated and set to a high-resolution mode to accurately measure the mass-to-charge ratio (m/z) of the different isotopologues.
- Data Acquisition and Analysis:
 - The mass spectrum is acquired over the expected m/z range for **Acalabrutinib-d3** and its isotopologues.
 - The integrated peak areas or intensities for the $[M+H]^+$ ions of the d0, d1, d2, and d3 species are determined.
 - The isotopic purity is calculated based on the relative abundance of these peaks. Corrections for the natural isotopic abundance of other atoms in the molecule (e.g., ^{13}C) are applied for a more accurate determination.[6]

Protocol 2: Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantify the level of deuteration and confirm the position of the deuterium labels using ^1H (proton) and ^2H (deuterium) NMR.

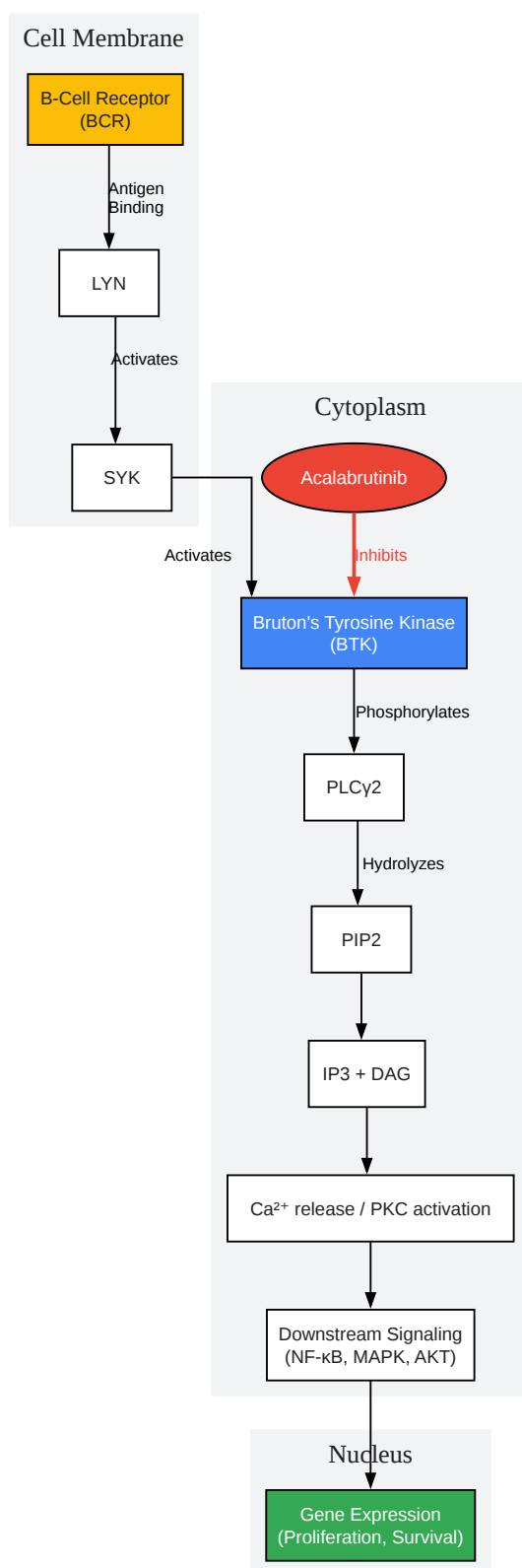
Methodology:

- **Sample Preparation:** A precise amount of the **Acalabrutinib-d3** sample is dissolved in a suitable, non-deuterated solvent. A known amount of an internal standard is often added for quantitative analysis (qNMR).
- **Instrumentation and Conditions:**
 - **NMR Spectrometer:** A high-field NMR spectrometer is used.
 - **^1H NMR:** In a highly deuterated compound, the signals from the remaining protons will be significantly reduced. By comparing the integral of a residual proton signal to the integral of a known internal standard, the overall isotopic enrichment can be calculated.^[4]
 - **^2H NMR:** Deuterium NMR can be used to directly observe the signals from the deuterium atoms.^{[5][10]} The chemical shifts in the ^2H spectrum are very similar to those in the ^1H spectrum, allowing for the confirmation of the deuterium labeling positions.^[5] The integral of the deuterium signals can be used for quantification.
- **Data Acquisition and Analysis:**
 - Both ^1H and ^2H NMR spectra are acquired under quantitative conditions (e.g., with sufficient relaxation delays).
 - The peak integrals are carefully measured.
 - The isotopic purity is determined by comparing the integrals of the relevant signals from the sample and the internal standard (for ^1H qNMR) or by analyzing the relative integrals in the ^2H spectrum.

Visualizations

Acalabrutinib Mechanism of Action

Acalabrutinib is a second-generation, highly selective inhibitor of Bruton's tyrosine kinase (BTK).^{[11][12]} It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.^{[12][13]} This action blocks the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, trafficking, and survival of B-cells.^{[11][14]} By disrupting this pathway, Acalabrutinib inhibits the growth of malignant B-cells.^{[13][15]}

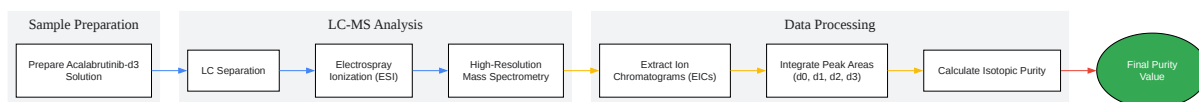


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Acalabrutinib's inhibition of the BTK signaling pathway.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates a typical workflow for determining the isotopic purity of **Acalabrutinib-d3** using Liquid Chromatography-Mass Spectrometry (LC-MS).



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Workflow for isotopic purity determination via LC-MS.

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